molecular formula C15H13NO5 B6401485 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261957-49-6

4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6401485
CAS RN: 1261957-49-6
M. Wt: 287.27 g/mol
InChI Key: XRJUKYQYRSCYMY-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid (4-MOMP-2-NB) is an organic compound that has been studied for its potential applications in scientific research. This compound is a member of the nitrobenzoic acid family, and is composed of a phenyl group, a nitro group, and a carboxylic acid group. 4-MOMP-2-NB is a white solid at room temperature, and is insoluble in water. Its chemical formula is C10H9NO4, and it has a molecular weight of 203.17 g/mol.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs and other compounds. Additionally, 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% has been shown to have antioxidant and anti-inflammatory properties, which may be related to its ability to modulate the activity of certain enzymes.
Biochemical and Physiological Effects
4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has the ability to inhibit the growth of certain bacteria, as well as to modulate the activity of certain enzymes. Additionally, 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% has been shown to have antioxidant and anti-inflammatory properties, which may be related to its ability to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments include its low cost, its availability, and its ability to modulate the activity of certain enzymes. Additionally, 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for certain experiments. However, the compound is insoluble in water, which may limit its usefulness in certain experiments. Additionally, the mechanism of action of 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% is not fully understood, which may limit its potential applications.

Future Directions

Future research on 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% could focus on further understanding its mechanism of action and exploring its potential applications in drug development. Additionally, further research could be conducted to explore the compound’s potential as an anti-inflammatory agent and its ability to modulate the activity of certain enzymes. Additionally, research could be conducted to explore the potential of 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% as a drug delivery system, as well as its potential applications in the development of new drugs. Finally, further research could be conducted to explore the potential of 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% as a therapeutic agent for certain diseases and conditions.

Synthesis Methods

4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% can be synthesized from 4-methoxy-2-methylphenol and nitrobenzene. In the first step of the reaction, 4-methoxy-2-methylphenol is reacted with nitrobenzene in the presence of sulfuric acid to form a dinitrobenzene intermediate. In the next step, the dinitrobenzene intermediate is reduced with zinc and hydrochloric acid to form 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95%.

Scientific Research Applications

4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used in a variety of studies, including those related to its anticancer properties, its ability to inhibit the growth of certain bacteria, and its potential as an anti-inflammatory agent. Additionally, 4-(4-Methoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential use in the development of new drugs and for its ability to modulate the activity of certain enzymes.

properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-9-7-11(21-2)4-6-12(9)10-3-5-13(15(17)18)14(8-10)16(19)20/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJUKYQYRSCYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689982
Record name 4'-Methoxy-2'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261957-49-6
Record name 4'-Methoxy-2'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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